2-Morpholin-4-yl-2-(3-pyridyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

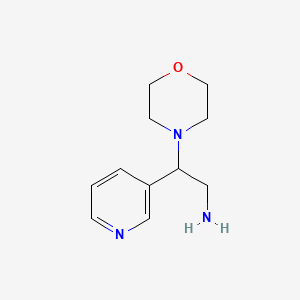

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKWIAMIMXGSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407289 | |

| Record name | 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410544-52-4 | |

| Record name | β-3-Pyridinyl-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410544-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Amine Containing Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic amines, which are chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements and an amine group, are fundamental scaffolds in drug discovery. nih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These structures are pivotal in the development of new medicinal agents due to their ability to form hydrogen bonds, alter polarity, and modulate lipophilicity, thereby influencing the pharmacological, pharmacokinetic, and toxicological properties of a molecule. google.com

Nitrogen-containing heterocycles, such as pyridine (B92270) and morpholine (B109124), are particularly prominent in medicinal chemistry. nih.gov The incorporation of these rings into a single molecular framework, as seen in 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine, creates a versatile building block for the synthesis of more complex bioactive molecules. chemimpex.com This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). nih.govchemimpex.com

Overview of Structural Features Relevant to Biological Activity: Morpholine and Pyridine Moieties

The biological potential of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine is intrinsically linked to the properties of its constituent morpholine (B109124) and pyridine (B92270) rings.

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. researchgate.net Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. nih.govresearchgate.net The morpholine moiety is known to be a component of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Its flexible conformation and ability to participate in both hydrophilic and lipophilic interactions make it a valuable component in designing CNS-active drugs that need to cross the blood-brain barrier. nih.gov

The pyridine ring is a six-membered aromatic heterocycle that is also a common feature in many natural products and synthetic drugs. uobaghdad.edu.iq It can act as a bioisostere for benzene (B151609) rings and other nitrogen-containing heterocycles. uobaghdad.edu.iq The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. uobaghdad.edu.iq

The combination of the morpholine and pyridine moieties with an ethylamine (B1201723) linker in this compound results in a molecule with a unique three-dimensional structure and electronic properties, making it a valuable scaffold in drug design. chemimpex.com

Current Research Landscape and Unexplored Avenues for 2 Morpholin 4 Yl 2 3 Pyridyl Ethylamine Research

Established Synthetic Routes to this compound

While detailed, step-by-step synthetic procedures for this compound are not abundantly available in peer-reviewed literature, its synthesis can be achieved through well-established multi-step strategies that combine the formation of its core components.

Multi-step Synthesis Strategies

A logical and common approach to synthesizing this compound involves the initial preparation of a suitable pyridyl-based precursor, which is then elaborated to introduce the morpholine and amine functionalities. A plausible multi-step synthesis is outlined below, based on fundamental organic chemistry principles.

One potential pathway begins with a Strecker-type reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source, such as trimethylsilyl (B98337) cyanide. This would form an α-aminonitrile intermediate. Subsequent reduction of the nitrile group, for instance, through catalytic hydrogenation, would yield the desired this compound.

Alternatively, a route commencing with 3-acetylpyridine (B27631) could be envisioned. This would first involve the formation of an enamine by reacting 3-acetylpyridine with morpholine. Subsequent reduction and amination steps would lead to the final product.

Another feasible strategy involves the synthesis of a 2-halo-2-(3-pyridyl)ethylamine derivative, which can then undergo nucleophilic substitution with morpholine to introduce the heterocyclic ring. The starting material for such a sequence could be a derivative of 3-vinylpyridine.

A generalized representation of a multi-step synthesis is presented in the following table:

| Step | Reaction Type | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Addition | 3-Pyridinecarboxaldehyde, Morpholine | Cyanide source (e.g., KCN, NaCN), followed by an acid workup | α-Morpholinopyridylacetonitrile |

| 2 | Reduction | α-Morpholinopyridylacetonitrile | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | This compound |

Stereoselective Synthetic Approaches for this compound

The carbon atom attached to both the morpholine and pyridine rings is a chiral center, meaning that this compound can exist as a pair of enantiomers. In many pharmaceutical applications, a single enantiomer is often more active and has a better safety profile. Therefore, stereoselective synthesis is of high importance.

Asymmetric synthesis of this compound could be approached in several ways. One method involves the use of a chiral auxiliary. For instance, a chiral amine could be used in a modified Strecker reaction to induce diastereoselectivity in the formation of the α-aminonitrile intermediate. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched product.

Another approach is through asymmetric catalysis. The reduction of an imine precursor, formed from a suitable pyridyl ketone and an amine, using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) could provide the desired enantiomer of the final product. The development of stereoselective methods for the synthesis of morpholine derivatives has been a subject of research, and these principles can be applied here. nih.gov

Precursor and Intermediate Synthesis in the Formation of this compound

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors and intermediates.

Derivatization of Morpholine-Containing Synthons

Morpholine itself is a readily available and inexpensive starting material. researchgate.net The introduction of the morpholine moiety onto a carbon backbone can be achieved through various methods. One common method is the reaction of morpholine with a substrate containing a good leaving group, such as a halide or a sulfonate ester, via nucleophilic substitution.

For the synthesis of this compound, a key intermediate could be a morpholine-containing synthon that can be further elaborated. For example, the reaction of morpholine with an epoxide or an aziridine (B145994) can open the ring and introduce a hydroxyl or an amino group, respectively, which can then be further functionalized. researchgate.net

Approaches to Pyridyl-Ethylamine Intermediates

The pyridyl-ethylamine fragment is another crucial component. There are several established methods for the synthesis of pyridyl-ethylamine intermediates. A common method involves the reduction of a pyridyl-nitroethene derivative, which can be prepared from the corresponding pyridinecarboxaldehyde and nitroethane.

Alternatively, a pyridylacetonitrile can be reduced to the corresponding ethylamine. Pyridylacetonitriles are accessible from the corresponding pyridyl halides via nucleophilic substitution with a cyanide salt. The synthesis of related pyridyl-ethylamine derivatives has been documented in resources like Organic Syntheses, providing reliable procedures. orgsyn.org

Advanced Synthetic Strategies and Green Chemistry Considerations for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. For the synthesis of this compound, several green chemistry principles can be applied.

The use of catalytic methods, as opposed to stoichiometric reagents, is a key aspect of green chemistry. For instance, catalytic transfer hydrogenation for the reduction of nitrile or imine intermediates would be a greener alternative to using metal hydrides, which require stoichiometric amounts and often involve hazardous workups.

Solvent selection is another critical factor. The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, is encouraged. For some of the reaction steps, solvent-free conditions or the use of microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. nih.gov

Catalytic Methods in this compound Synthesis

The primary catalytic route for the synthesis of this compound involves the reductive amination of a suitable ketone precursor, such as 2-morpholino-1-(pyridin-3-yl)ethan-1-one. This transformation can be achieved through several catalytic systems.

One of the most common and effective methods is catalytic hydrogenation . This process typically involves the reaction of the ketone precursor with an ammonia (B1221849) source in the presence of a metal catalyst and hydrogen gas. The catalyst plays a crucial role in activating both the carbonyl group and the hydrogen, facilitating the reduction of the intermediate imine to the desired amine.

Another significant catalytic approach is the Leuckart-Wallach reaction . This classical method utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. The reaction proceeds by the nucleophilic attack of ammonia (generated in situ from ammonium formate) on the carbonyl carbon of the ketone, followed by dehydration to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion to the final amine. While effective, this reaction often requires high temperatures. Recent advancements have explored the use of transition metal catalysts, such as rhodium complexes, to conduct the Leuckart-Wallach reaction under milder conditions.

The Eschweiler-Clarke reaction is another relevant catalytic method, primarily used for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269). While not directly applicable for the primary amine synthesis from a ketone, it represents a key reductive amination technique. In this reaction, formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. This highlights the principle of using a combination of a carbonyl compound and a reducing agent for amine synthesis.

The choice of catalyst is critical and can significantly influence the reaction's efficiency. Common catalysts for reductive amination include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions. It is effective for the reduction of imines and oximes.

Platinum on Carbon (Pt/C): Another highly active catalyst for hydrogenation, often used in acidic conditions.

Raney Nickel (Ra-Ni): A cost-effective catalyst, particularly useful for the reduction of nitriles and imines under high pressure and temperature.

Rhodium Complexes: These homogeneous catalysts can offer high selectivity and operate under milder reaction conditions, as demonstrated in modified Leuckart-Wallach reactions.

The synthesis can also proceed via the reduction of an oxime intermediate. The starting ketone, 2-morpholino-1-(pyridin-3-yl)ethan-1-one, can be converted to its oxime, which is then subjected to catalytic hydrogenation to yield the target amine. This two-step approach can sometimes offer advantages in terms of purification and selectivity.

| Catalyst | Precursor | Reagents | General Conditions | Key Features |

| Pd/C | 2-morpholino-1-(pyridin-3-yl)ethan-1-one | H₂, Ammonia | Moderate to high pressure, elevated temperature | Good yields, common industrial method. |

| Pt/C | 2-morpholino-1-(pyridin-3-yl)ethan-1-one | H₂, Ammonia, Acidic media | Atmospheric or high pressure H₂ | High activity, suitable for acidic substrates. |

| Raney Ni | 2-morpholino-1-(pyridin-3-yl)ethan-1-one | H₂, Ammonia | High pressure, high temperature | Cost-effective, robust for large-scale synthesis. |

| [RhCp*Cl₂]₂ | 2-morpholino-1-(pyridin-3-yl)ethan-1-one | Ammonium formate | 50-70 °C, Methanol (B129727) | Milder conditions than traditional Leuckart-Wallach. |

This table presents a hypothetical application of common catalytic systems to the synthesis of this compound based on established principles of reductive amination, as specific literature data for this exact transformation was not found in the search results.

Novel Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity. Research in the broader field of reductive amination provides insights into novel conditions that could be applied to this specific synthesis.

Solvent and pH Control: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used as they can solvate the ions formed during the reaction and participate in proton transfer steps. The pH of the reaction medium is also crucial. Mildly acidic conditions can facilitate the formation of the iminium ion intermediate, but strongly acidic conditions can lead to unwanted side reactions or catalyst deactivation. For instance, a simplified version of the Eschweiler-Clarke reaction has been developed that proceeds without acidic additives, which could be beneficial for acid-sensitive substrates.

Pressure and Temperature Optimization: In catalytic hydrogenation, the pressure of hydrogen gas and the reaction temperature are key parameters. Higher pressures generally increase the rate of reaction but also require specialized equipment. The temperature must be carefully controlled to ensure sufficient reaction kinetics without promoting decomposition or side reactions. For Leuckart-Wallach type reactions, microwave irradiation has been explored as a way to reduce reaction times and potentially improve yields compared to conventional heating.

Catalyst Loading and Support: The amount of catalyst used (catalyst loading) is another important factor. While a higher loading can increase the reaction rate, it also adds to the cost. Optimizing the catalyst loading to achieve a balance between reaction time and cost is essential. The nature of the catalyst support (e.g., activated carbon, alumina) can also influence the catalyst's activity and stability.

Use of Borohydride (B1222165) Reagents: As an alternative to catalytic hydrogenation, borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are mild and selective reducing agents for reductive amination. NaBH₃CN is particularly effective at reducing iminium ions in the presence of ketones. These reagents can often be used in a one-pot reaction with the ketone and amine, simplifying the experimental procedure.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Acetonitrile | Can improve yields in certain reductive aminations. |

| Temperature | 50 - 70 °C | Milder temperatures with specific catalysts can enhance selectivity. |

| Reducing Agent | Formaldehyde (in absence of acid) | Can provide methylation of amines while preserving acid-sensitive groups. |

| Catalyst System | [Ir(cod)Cl]₂ | Shows activity in Leuckart-Wallach type reactions, though may be less reactive than Rhodium catalysts. |

This table presents hypothetical novel reaction conditions for the synthesis of this compound based on recent advancements in reductive amination reactions for other compounds, as specific optimization data for the target molecule was not available in the performed searches.

Elucidating the Contribution of the Morpholine Ring to Biological Activity

The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its unique physicochemical properties. nih.gov Its inclusion in drug candidates often improves pharmacokinetic profiles, such as aqueous solubility and metabolic stability, due to the presence of both a weakly basic nitrogen atom and an ether oxygen atom. nih.govtandfonline.com In the context of central nervous system (CNS) agents, the morpholine moiety can enhance permeability across the blood-brain barrier (BBB), a critical factor for drugs targeting neurological disorders. tandfonline.comnih.gov

The structure-activity relationship studies highlight that substitutions on the morpholine ring can significantly impact biological activity. The nitrogen atom of the morpholine ring is a key site for interaction and substitution. While the parent compound features an unsubstituted morpholine, related studies on other morpholine-containing molecules show that adding substituents can modulate potency. For instance, in a series of quinoline (B57606) derivatives, the presence of 4-methyl or 4-phenyl substituents on the morpholine ring was found to be important for activity. sci-hub.se

The oxygen atom within the morpholine ring contributes to its polarity and ability to form hydrogen bonds. Its electron-withdrawing effect reduces the basicity of the nitrogen atom, which can be advantageous for molecular interactions and pharmacokinetic properties. researchgate.net The flexible conformation of the six-membered ring allows it to act as a versatile scaffold, positioning other key pharmacophoric elements for optimal interaction with target proteins. nih.gov

| Modification | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Unsubstituted Morpholine | Acts as a versatile pharmacophore enhancing BBB permeability. | Baseline Activity | tandfonline.com |

| 4-Methyl Substitution | In related quinoline-morpholine compounds, this substitution was found to be important. | Potentially Increased Potency | sci-hub.se |

| 4-Phenyl Substitution | Considered a key feature for potency in certain series of morpholine derivatives. | Potentially Increased Potency | sci-hub.se |

Bioisosteric replacement of the morpholine ring is a common strategy to refine a compound's properties. nih.gov The goal is often to improve metabolic stability, as the morpholine ring can be metabolically labile, or to explore new interactions with the target. enamine.netenamine.net Common bioisosteres for the morpholine ring include other six-membered heterocycles like piperidine (B6355638) and piperazine, as well as more conformationally restricted scaffolds. tandfonline.com

Studies comparing morpholine to other heterocyclic scaffolds have often demonstrated its superiority in neurotherapeutics. For example, replacing a pyrrolidine (B122466) ring with a morpholine ring in certain hybrids resulted in a significant increase in the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). tandfonline.com Spirocyclic systems, such as spiro-oxetane-azetidine combinations, have been explored as three-dimensional bioisosteres of morpholine to improve properties like solubility and reduce planarity, which can be a liability for drug candidates. tcichemicals.com

| Original Scaffold | Bioisosteric Replacement | Observed Change in Activity/Property | Reference |

|---|---|---|---|

| Pyrrolidine | Morpholine | Notable increase in AChE and MAO-B inhibition. | tandfonline.com |

| Imidazole | Morpholine | Significantly enhanced inhibition potency against AChE, MAO-A, and MAO-B. | tandfonline.com |

| Morpholine | Piperidine/Piperazine | Often requires further structural modifications to achieve similar specificity and efficacy. | tandfonline.com |

| Morpholine | Spiro[3.3]heptane derivatives | Can improve metabolic stability and introduce 3-dimensionality. | tcichemicals.com |

Investigating the Role of the Pyridyl Moiety in Structure-Activity Relationships

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can have a profound effect on a molecule's biological activity and pharmacokinetic properties. nih.gov In the parent compound, the pyridine ring is attached at the 3-position. SAR studies on related compound series often show that this seemingly small change significantly alters efficacy. For instance, in a series of GABAA receptor modulators, a pyridin-3-yl moiety exhibited stronger activity than the corresponding pyridin-4-yl substituted derivative. acs.org Conversely, in the development of PPARγ modulators, replacement of a 2-pyridyl group with a 3-pyridyl or 4-pyridyl group led to compounds with poor initial potency, requiring further optimization of other parts of the molecule. nih.gov This demonstrates that the 3-pyridyl structure, as seen in the titular compound, often presents a unique and potent profile.

| Compound Series | 2-Pyridyl Analog | 3-Pyridyl Analog | 4-Pyridyl Analog | Reference |

|---|---|---|---|---|

| PPARγ Modulators | Potent (Lead Compound) | Poor Potency | Poor Potency | nih.gov |

| GABAAR Modulators | Not Reported | Stronger Activity (EC50 = 0.17 µM) | Weaker Activity (EC50 = 0.38 µM) | acs.org |

Adding substituents to the pyridine ring is a key strategy for optimizing activity. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can fine-tune the molecule's interaction with its target. nih.gov For example, in the development of anti-tubercular agents, adding electron-withdrawing groups like -Cl, -CF3, and -F to a pyridine ring (acting as a bioisostere for a quinoline) drastically improved the minimum inhibitory concentration. researchgate.net Similarly, studies on GABAA receptor modulators showed that introducing a fluorine or methoxy (B1213986) substituent onto the pyridine ring resulted in compounds with significant potency. acs.org The introduction of bulky groups or groups that alter polarity can have a substantial impact, either enhancing or diminishing the biological response depending on the specific target's binding pocket. nih.gov

| Parent Structure | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| 5-phenyl-2-methoxy-pyridine | 4-Cl | 4 | Improved MIC | researchgate.net |

| 5-phenyl-2-methoxy-pyridine | 4-CF3 | 4 | Improved MIC | researchgate.net |

| Isoindolin-1-one core | Fluorine | Various | Significant Potency (EC50 in nM range) | acs.org |

| Isoindolin-1-one core | Methoxy | Various | Significant Potency | acs.org |

Analysis of the Ethan-1-amine Linker in Modulating Activity

Modifying the linker is a common strategy in medicinal chemistry. Shortening, lengthening, or introducing rigidity can alter the orientation of the terminal groups, thereby affecting binding affinity. For instance, in related structures, altering the carbon linker lengths of an alkoxy side chain was a strategy explored to modulate cholinesterase inhibitory activities. nih.gov The ethylamine structure provides a degree of conformational flexibility, allowing the morpholine and pyridyl rings to adopt an optimal orientation for binding. However, constraining this linker, for example by incorporating it into a cyclopropane (B1198618) ring, has been used in other drug candidates to lock in a bioactive conformation and enhance potency. nih.gov The stereochemistry at the chiral center where the morpholine, pyridyl, and amine groups converge is also expected to be a critical factor for selective biological activity.

Chain Length and Stereochemical Considerations of the Amine Linker

Detailed investigations into the influence of the ethylamine linker's chain length on the biological activity of this compound are not specifically documented in the available literature. However, in analogous series of bioactive compounds, the length of an aliphatic linker is a critical determinant of activity. It governs the spatial orientation of the key pharmacophoric groups, thereby affecting the compound's ability to bind effectively to its biological target. An optimal linker length ensures that the terminal functional groups can simultaneously reach and interact with their respective binding pockets within a receptor or enzyme. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a significant loss of potency.

Furthermore, the carbon atom of the ethylamine linker attached to both the pyridine and morpholine rings is a chiral center. Consequently, this compound exists as a racemic mixture of two enantiomers. The stereochemistry at this center is expected to be crucial for biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties due to the stereospecific nature of biological receptors. However, specific studies reporting the separation and differential biological evaluation of the (R)- and (S)-enantiomers of this compound are not found in the public domain.

Modification of the Amine Functionality

The primary amine group of this compound is a key functional group that is likely to be involved in crucial interactions with its biological target, such as forming hydrogen bonds or salt bridges. Modification of this amine functionality represents a common strategy in drug design to fine-tune a compound's properties.

While specific data for this compound is lacking, general SAR principles suggest that N-alkylation or N-acylation would significantly alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, thereby impacting its biological activity. For instance, conversion to secondary or tertiary amines could potentially enhance selectivity for certain receptor subtypes or improve pharmacokinetic properties.

Below is a hypothetical data table illustrating potential modifications and their predicted impact on properties relevant to biological activity, based on general medicinal chemistry knowledge.

| Modification | Predicted Change in Basicity | Predicted Change in Lipophilicity | Predicted Impact on Hydrogen Bonding |

| Primary Amine (unmodified) | High | Low | Donor and Acceptor |

| N-methylation | Slightly Increased | Slightly Increased | Donor (reduced) and Acceptor |

| N,N-dimethylation | Increased | Increased | Acceptor only |

| N-acetylation | Significantly Decreased | Increased | Acceptor only |

Rational Design and Optimization of this compound Derivatives

The rational design of new analogs of this compound would heavily rely on understanding its key pharmacophoric elements and systematically exploring the chemical space around them.

Identification of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).

A hydrogen bond donor/acceptor (the primary amine).

A hydrogen bond acceptor (the oxygen atom of the morpholine ring).

A hydrophobic/aromatic region (the pyridine ring).

The specific spatial arrangement of these features, dictated by the ethylamine linker and the stereocenter.

The relative importance of each of these features would need to be determined through extensive SAR studies, which, as noted, are not currently available in the public literature for this specific compound.

Development of Focused Libraries for SAR Exploration

The development of a focused combinatorial library is a powerful strategy for systematically exploring the SAR of a lead compound. For this compound, a library could be designed to probe the effects of various substituents on the pyridine and morpholine rings, as well as modifications of the amine linker.

A hypothetical design for a focused library is presented in the table below, illustrating the diversity that could be generated from readily available building blocks.

| Scaffold | R1 (on Pyridine Ring) | R2 (on Morpholine Ring) | R3 (Amine Modification) |

| 2-(3-pyridyl)ethylamine | H, Cl, F, OMe | H, Me | H, Me, Ac |

| 2-(3-pyridyl)ethylamine | Br, CN | Et | Et, Propyl |

Such a library would allow for a systematic evaluation of how different electronic and steric properties at various positions on the scaffold influence biological activity, leading to a comprehensive SAR understanding. However, at present, the results of such systematic explorations for this compound have not been published.

Pharmacological Profile and Mechanism of Action Research for 2 Morpholin 4 Yl 2 3 Pyridyl Ethylamine

Identification of Molecular Targets and Biological Pathways

There is no publicly available information on the molecular targets or biological pathways affected by 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine.

Receptor Binding Studies and Target Affinity Profiling

No receptor binding data or target affinity profiles for this compound have been reported in the scientific literature.

Enzyme Inhibition and Activation Assays

There are no published results from enzyme inhibition or activation assays for this compound.

Modulation of Specific Cellular Signaling Pathways

Information regarding the modulation of any specific cellular signaling pathways by this compound is not available.

In Vitro Biological Evaluation of this compound

There is no data from in vitro biological evaluations of this compound.

Cell-Based Assays for Efficacy and Selectivity

No results from cell-based assays determining the efficacy or selectivity of this compound have been published.

Mechanistic Studies in Cellular Models

There are no mechanistic studies of this compound in cellular models available in the public domain.

Phenotypic Screening and High-Throughput Assays

There is no publicly available data detailing the results of phenotypic screening or high-throughput assays for this compound. Such assays are fundamental in early-stage drug discovery to identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the specific molecular target. The absence of this information suggests that either the compound has not been subjected to these screening campaigns, or the results of such studies have not been published.

Preclinical In Vivo Studies of this compound

Comprehensive searches have yielded no published preclinical in vivo studies for this compound. This indicates a lack of available information on how the compound behaves in living organisms, which is a critical phase of research before any potential therapeutic application can be considered.

Efficacy Assessment in Disease Models

There are no published studies assessing the therapeutic effect of this compound in any disease models. Information regarding its potential efficacy in conditions such as neurological disorders, which has been suggested as a general area of interest for similar compounds, is not substantiated by any specific preclinical data for this molecule.

Investigating Target Engagement In Vivo

There is no available research that investigates the in vivo target engagement of this compound. Such studies are necessary to confirm that the compound interacts with its intended molecular target within a living organism, a key step in validating its mechanism of action.

Medicinal Chemistry Applications and Drug Discovery Aspects of 2 Morpholin 4 Yl 2 3 Pyridyl Ethylamine

Lead Compound Identification and Optimization Strategies

The journey from a preliminary "hit" to a viable "lead" compound is a critical phase in drug discovery, often involving extensive chemical modification and biological evaluation. upmbiomedicals.com For a scaffold such as 2-morpholin-4-yl-2-(3-pyridyl)ethylamine, this process would leverage its inherent structural features to optimize its pharmacological properties.

The process of identifying a lead compound often commences with high-throughput screening (HTS), where large libraries of chemical compounds are tested for their ability to interact with a specific biological target. upmbiomedicals.com A "hit" is a compound that demonstrates activity in these initial screens. wikipedia.org The subsequent hit-to-lead (H2L) phase aims to refine these initial hits into more promising 'lead' compounds with improved potency and more favorable drug-like properties. upmbiomedicals.comwikipedia.org

While specific HTS campaigns identifying this compound as a hit are not detailed in publicly available literature, its structural motifs are common in libraries screened for various therapeutic targets. The 2-phenethylamine framework, for instance, is a well-established pharmacophore with a broad range of biological activities. nih.govacs.org Similarly, the morpholine (B109124) ring is a frequent component of approved drugs and clinical candidates, valued for its ability to improve physicochemical properties. researchgate.net

The development of a hit containing the this compound core would likely involve systematic structural modifications to establish a preliminary structure-activity relationship (SAR). This involves synthesizing and testing a focused library of analogues to understand how changes to different parts of the molecule affect its biological activity.

Table 1: Illustrative Hit-to-Lead Optimization Strategy for a Hypothetical Hit

| Compound | Modification | Rationale | Hypothetical Potency (IC₅₀) |

| Hit Compound | This compound | Initial hit from screening | 10 µM |

| Analogue 1 | Substitution on the pyridine (B92270) ring | Explore electronic effects on target binding | 5 µM |

| Analogue 2 | Replacement of the morpholine ring | Investigate the role of the morpholine oxygen in binding | > 20 µM |

| Analogue 3 | Modification of the ethylamine (B1201723) linker | Assess the impact of conformational flexibility | 8 µM |

This table is illustrative and based on general principles of hit-to-lead optimization.

Once a promising lead series is established, structure-guided drug design becomes a pivotal strategy for enhancing potency and selectivity. This approach relies on understanding the three-dimensional structure of the biological target and how the lead compound binds to it. nih.gov While a specific crystal structure of this compound bound to a target is not publicly documented, the general principles of this method can be applied.

For instance, if X-ray crystallography or cryo-electron microscopy reveals that the pyridine nitrogen of a lead compound forms a crucial hydrogen bond with an amino acid residue in the target's active site, medicinal chemists can design new analogues that optimize this interaction. sk.ru Similarly, if a part of the molecule is exposed to the solvent, it could be modified to improve solubility or to introduce a group that can form additional favorable interactions with the target.

Selectivity, the ability of a drug to interact with its intended target over other related targets, is a critical aspect of drug design to minimize off-target effects. For a compound like this compound, which has analogues known to interact with a variety of receptors, achieving selectivity is paramount. nih.govbeilstein-journals.org Structure-guided design can reveal subtle differences in the active sites of related proteins, allowing for the design of compounds that preferentially bind to the desired target.

Computational Chemistry and Molecular Modeling of this compound

Computational techniques are indispensable in modern drug discovery, providing insights that guide the design and optimization of new therapeutic agents. biomolther.org These methods can be applied to understand the behavior of this compound and its derivatives at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This technique can be used to screen virtual libraries of compounds and to rationalize observed structure-activity relationships. For this compound, docking studies could be employed to predict its binding mode into the active site of a target protein.

A related compound, 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide, has been the subject of molecular docking studies to investigate its interaction with bacterial enzymes. researchgate.net Such studies typically involve preparing the 3D structure of the ligand and the protein, and then using a scoring function to evaluate the most likely binding poses. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A lower value suggests a more favorable binding interaction. |

| Key Interacting Residues | ASP120, TYR345, PHE250 | Amino acids in the active site predicted to form key contacts. |

| Hydrogen Bonds | Pyridine N with ASP120 backbone | Suggests a critical hydrogen bond for anchoring the ligand. |

| Hydrophobic Interactions | Pyridyl ring with PHE250 | Indicates the importance of aromatic stacking interactions. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed biological activity. Studies on other morpholine-containing compounds have successfully used QSAR to predict their antioxidant activity. pensoft.netresearchgate.net Such models can guide the design of more potent analogues by indicating which physicochemical properties are most important for activity. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, both free in solution and bound to a protein target, could reveal important information about its conformational preferences and the stability of its interactions with the target. nih.gov

Preclinical Pharmacokinetics (PK) of this compound

Comprehensive preclinical pharmacokinetic data for this compound is not extensively available in publicly accessible scientific literature. The following sections outline the typical studies conducted for a compound at this stage of drug discovery, noting the absence of specific published data for this particular molecule.

Specific studies detailing the absorption and distribution of this compound in biological systems have not been reported in the available literature. However, the structural features of the molecule, containing a pyridine ring and a morpholine group, suggest it possesses a degree of polarity which would influence its absorption and distribution characteristics. chemimpex.com Generally, for compounds with similar moieties, parameters such as aqueous solubility, membrane permeability, and plasma protein binding are evaluated. For instance, a study on a different but structurally related antileishmanial compound, 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide, investigated these properties to determine its drug-like potential. bioline.org.br In that case, the compound showed good solubility and medium permeability, indicating potential for oral absorption. bioline.org.br Similar in vitro assays, such as the parallel artificial membrane permeability assay (PAMPA), would be necessary to predict the passive absorption of this compound. bioline.org.br

Distribution studies would typically involve determining the extent of a compound's partitioning into various tissues and its binding to plasma proteins. The distribution coefficients (Log D) in systems like octanol/PBS and cyclohexane/PBS are often used to predict lipophilicity and tissue penetration. bioline.org.br For the aforementioned related compound, 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide, the Log D values suggested favorable pharmacokinetic properties. bioline.org.br The plasma protein binding for that compound was found to be 78.82 ± 0.13%, indicating a moderate level of binding that would affect its free concentration in the bloodstream. bioline.org.br Without empirical data, the absorption and distribution profile of this compound remains speculative.

Table 1: Illustrative In Vitro ADME Parameters for a Structurally Related Compound (2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide)

| Parameter | Result | Implication |

|---|---|---|

| Aqueous Solubility | 299.7 ± 6.42 µM | Good Solubility |

| Permeability (PAMPA) Log Pe | -5.53 ± 0.01 | Medium Permeability |

| Distribution Coefficient (Log D) | 0.54 (octanol/PBS) | Favorable Pharmacokinetics |

| Plasma Protein Binding | 78.82 ± 0.13% | Moderate Binding |

Note: This data is for a different compound and is presented for illustrative purposes only, as specific data for this compound is not available. bioline.org.br

The metabolic fate of this compound has not been specifically documented. However, based on its chemical structure, potential metabolic pathways can be postulated. The morpholine ring is a common site for metabolism. Studies on other morpholine-containing compounds, such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have investigated the potential for cytochrome P450 (CYP) mediated metabolism of the morpholine ring. researchgate.net The reaction can proceed via hydrogen atom abstraction from the morpholine ring. researchgate.net

The pyridine ring is also susceptible to metabolism, typically through oxidation to form N-oxides or hydroxylation at various positions on the ring. The ethylamine side chain could undergo deamination or conjugation reactions. The identification of metabolites would typically be carried out using in vitro systems, such as liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS). A study on the metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide by CYP3A4 indicated that hydroxylation at the phenyl ring might be preferred over the morpholine ring in that specific molecule. researchgate.net Without dedicated studies, the primary metabolites of this compound remain unidentified.

There is no specific information available regarding the excretion mechanisms and routes for this compound. Generally, small molecule drugs and their metabolites are eliminated from the body through renal and/or biliary pathways. The relative contribution of each route depends on the physicochemical properties of the compound and its metabolites, such as molecular weight, polarity, and ionization state. Compounds with higher polarity are typically excreted via the kidneys into the urine, while more lipophilic compounds may be excreted through the bile into the feces.

Preclinical Toxicology and Safety Assessment of this compound

Published preclinical toxicology and safety assessment data for this compound are not available in the public domain. The following sections describe the types of studies that would be conducted to evaluate the safety profile of such a compound.

No specific in vitro cytotoxicity or genotoxicity studies for this compound have been reported. Cytotoxicity is typically assessed against a panel of cell lines, often including both cancerous and non-cancerous cells, to determine the concentration at which the compound induces cell death. For example, a study on a different morpholine-containing compound, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, demonstrated cytotoxic activity against a breast cancer cell line. preprints.org

Genotoxicity assays are crucial to assess the potential of a compound to cause genetic damage. Standard tests include the Ames test for mutagenicity in bacteria, the mouse lymphoma assay for mutations in mammalian cells, and the micronucleus test for chromosomal damage. Genotoxicity studies on structurally related heterocyclic aromatic amines have shown varying results depending on the specific chemical structure. nih.gov

Table 2: Representative In Vitro Toxicology Assays

| Assay Type | Purpose | Example Findings for Other Compounds |

|---|---|---|

| Cytotoxicity (e.g., MTT assay) | Measures the concentration of a compound that is toxic to cells. | A morpholine-containing triazine showed selective cytotoxicity to breast cancer cells. preprints.org |

| Genotoxicity (e.g., Ames test) | Assesses the mutagenic potential of a compound. | Some heterocyclic aromatic amines show mutagenic activity in Salmonella. nih.gov |

Note: This table provides examples of assay types and findings for different compounds, as specific data for this compound is not available.

There are no published studies identifying target organ toxicity for this compound in preclinical models. Such studies typically involve repeated administration of the compound to animal models, such as rats or mice, followed by detailed histopathological examination of various organs. These studies are designed to identify any potential organ-specific toxicities. For example, a study on soil extracts containing complex mixtures of contaminants identified the liver, kidney, and spleen as target organs of toxicity in rats. nih.gov Given that this compound is being investigated for potential applications in neurological disorders, preclinical toxicology studies would pay close attention to the central and peripheral nervous systems. chemimpex.com

Drug-Drug Interaction Potential and Enzyme Inhibition Profiling

The assessment of a new chemical entity's potential for drug-drug interactions (DDIs) and its enzyme inhibition profile is a cornerstone of modern drug discovery and development. These investigations are crucial for predicting how a compound might behave in a real-world clinical setting where patients are often taking multiple medications. The structural features of this compound, which include a morpholine ring and a pyridine ring, suggest that it is a candidate for interactions with various biological targets, including metabolic enzymes. chemimpex.com

Cytochrome P450 (CYP) Inhibition:

A significant portion of DDIs occur due to the inhibition of cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity. Therefore, in vitro screening of new compounds against a panel of key CYP isoforms is a standard practice in preclinical drug development.

While specific inhibitory data for this compound is not available, a typical in vitro CYP inhibition assay would determine the half-maximal inhibitory concentration (IC50) for major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This data is critical for assessing the DDI risk.

Table 1: Illustrative Cytochrome P450 Inhibition Data

This table is a hypothetical representation of how CYP inhibition data for a compound like this compound would be presented. The values are for illustrative purposes only and are not actual experimental data.

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25 | Low to Moderate |

| CYP2C19 | 15 | Moderate |

| CYP2D6 | 5 | High |

| CYP3A4 | > 50 | Low |

Inhibition of Other Drug-Metabolizing Enzymes:

Beyond CYPs, other enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) play a role in drug metabolism. Inhibition of these phase II enzymes can also lead to clinically relevant DDIs. A comprehensive enzyme inhibition profile would evaluate the inhibitory potential of this compound against these enzymes as well.

Pharmacological Target Interactions:

The morpholine moiety is a common scaffold in medicinal chemistry and is present in numerous approved drugs with diverse pharmacological activities. researchgate.net For instance, certain morpholine derivatives have been investigated for their effects on various receptors and enzymes. Similarly, the pyridylethylamine structure is found in compounds that can interact with biological amines, such as histamine (B1213489) receptors. nih.gov Therefore, it would be essential to profile this compound against a panel of relevant pharmacological targets to identify any off-target activities that could lead to pharmacodynamic DDIs.

Table 2: Illustrative Pharmacological Target Binding Data

This table provides a hypothetical example of the kind of data that would be generated from a pharmacological profiling study. The values are for illustrative purposes only.

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Histamine H1 Receptor | 500 | Antagonist |

| Serotonin 5-HT2A Receptor | > 10,000 | Inactive |

| Dopamine D2 Receptor | > 10,000 | Inactive |

| Adrenergic α1 Receptor | 1,200 | Weak Antagonist |

Therapeutic Potential and Specialized Applications of 2 Morpholin 4 Yl 2 3 Pyridyl Ethylamine

Exploration in Neurological and Psychiatric Disorders

There is a significant absence of published studies investigating the effects of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine on neurological and psychiatric disorders.

Modulatory Effects on Neurotransmitter Systems (e.g., glutamate (B1630785) pathways)

No specific research has been identified that examines the modulatory effects of this compound on neurotransmitter systems, including the glutamate pathways. The interaction of this compound with neuronal receptors and signaling cascades remains uncharacterized in the scientific literature.

Potential in Cognitive Enhancement and Mood Regulation

Due to the lack of preclinical or clinical investigations, there is no scientific basis to suggest a potential role for this compound in cognitive enhancement or mood regulation.

Anticancer Research and Antineoplastic Activity

Comprehensive searches of cancer research literature and databases did not yield any studies on the antineoplastic activity of this compound.

Inhibition of Kinases and Other Cancer-Related Targets

There is no available data to indicate that this compound has been evaluated as an inhibitor of kinases or other targets relevant to cancer pathology.

Anti-inflammatory and Immunomodulatory Investigations

No peer-reviewed articles or research data were found concerning the anti-inflammatory or immunomodulatory properties of this compound. Its potential interactions with inflammatory pathways and immune cells have not been a subject of published scientific inquiry.

Modulation of Inflammatory Mediators and Pathways

There is currently no available scientific data detailing the modulation of inflammatory mediators and pathways specifically by this compound. Research has, however, explored the anti-inflammatory potential of other, more complex molecules that incorporate either a morpholine (B109124) or a pyridine (B92270) group.

For instance, a series of 4-morpholino-2-phenylquinazolines were synthesized and evaluated for their inhibitory effects on PI3 kinase p110alpha, an enzyme involved in inflammatory and cancer pathways. nih.gov One derivative from this series demonstrated potent and selective inhibition of this kinase. nih.gov Similarly, studies on pyrazolo[1,5-a]quinazolines, another class of heterocyclic compounds, identified members with the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.com Furthermore, various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones have been investigated for their analgesic and anti-inflammatory activities. researchgate.net It is important to note that these findings relate to distinct chemical entities and cannot be directly extrapolated to this compound.

Evaluation in Inflammatory Disease Models

Direct evaluation of this compound in any inflammatory disease models has not been reported in the available scientific literature.

Other Potential Therapeutic Areas (e.g., antimicrobial, antimalarial)

There is no direct scientific evidence to support the antimicrobial or antimalarial activity of this compound. The morpholine and pyridine scaffolds are, however, present in various compounds that have been investigated for these therapeutic applications.

A review of morpholine derivatives indicates their broad spectrum of pharmacological activities, which includes antimicrobial, antifungal, anti-parasitic, and antimalarial properties. researchgate.net For example, certain 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines. researchgate.net

Activity Against Specific Pathogens

No studies have been identified that evaluate the activity of this compound against any specific pathogens.

Research into other heterocyclic compounds has shown more specific antimicrobial and antimalarial action. For instance, new 8-quinolinamine derivatives have been synthesized and tested against Plasmodium falciparum (the parasite causing malaria) and Leishmania donovani (the causative agent of leishmaniasis), with several analogs showing promising activity. nih.gov Similarly, a series of pyridylvinylquinoline-triazole analogues were synthesized and most displayed significant inhibitory effects on a drug-resistant strain of P. falciparum. nih.gov

Mechanisms of Antiparasitic Action

Given the lack of data on the antimalarial or antiparasitic activity of this compound, there is no information on its potential mechanisms of action in this context.

For other pyridine- and quinoline-containing antimalarial compounds, the mechanism of action is better understood. For example, 4-aminoquinolines are thought to inhibit the formation of β-hematin in the parasite's food vacuole, leading to a toxic buildup of heme. mdpi.com Other antimalarial drugs target enzymes like dihydrofolate reductase (DHFR). mdpi.com

Future Directions and Emerging Research Avenues for 2 Morpholin 4 Yl 2 3 Pyridyl Ethylamine

Development of Prodrugs and Targeted Delivery Systems

While 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine holds promise, its journey from a laboratory compound to a clinical candidate may be optimized through the strategic development of prodrugs and targeted delivery systems. A primary motivation for developing a prodrug of an amine-containing compound like this compound is to enhance its pharmacokinetic properties. The amine group, which is likely to be ionized at physiological pH, can limit passive diffusion across biological membranes, including the blood-brain barrier—a critical consideration for potential neurological applications. chemimpex.comnih.gov

Prodrug strategies could involve chemically modifying the primary amine to create a temporarily inactive derivative. This modification would be designed to be cleaved in a specific physiological environment, releasing the active parent drug. For instance, N-acylation or the formation of N-Mannich bases are common approaches to mask the polarity of an amine group, potentially improving oral absorption and bioavailability. nih.gov Another sophisticated approach could be the design of enzyme-activatable prodrugs. This would involve attaching a promoiety that is a substrate for an enzyme that is overexpressed in the target tissue or cell type.

Targeted delivery systems offer another layer of sophistication, aiming to concentrate the compound at its site of action, thereby increasing efficacy and reducing potential off-target effects. For neurological disorders, this could involve the use of nanoparticle-based carriers functionalized with ligands that can bind to receptors on the blood-brain barrier, facilitating transport into the central nervous system. Such systems could encapsulate this compound, protecting it from premature metabolism and degradation.

Potential Prodrug Strategies for this compound

| Prodrug Approach | Potential Advantage | Activation Mechanism |

| N-Acylation | Increased lipophilicity, improved membrane permeability | Enzymatic (e.g., amidases) |

| N-Mannich Bases | Enhanced oral absorption | Chemical or enzymatic hydrolysis |

| Amino Acid Conjugates | Potential for active transport | Peptidases |

| Phosphate Esters | Increased water solubility for parenteral administration | Phosphatases |

Application of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Advanced omics technologies, including genomics, proteomics, and metabolomics, offer powerful tools to achieve this.

Genomics research could help identify genetic factors that influence an individual's response to the compound. For example, by screening cell lines with different genetic backgrounds, it may be possible to identify specific genes or pathways that are essential for the compound's activity. This could pave the way for personalized medicine approaches, where patients are selected for treatment based on their genetic profile.

Proteomics studies can identify the direct protein targets of this compound. Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from a complex protein mixture, can be employed. Identifying the target proteins would provide invaluable insights into the compound's mechanism of action and could help in optimizing its structure to improve binding affinity and selectivity.

Metabolomics can reveal how the compound affects the metabolic state of cells or organisms. By analyzing the changes in the levels of various metabolites after treatment with this compound, researchers can gain a comprehensive understanding of its downstream biological effects. hmdb.ca This could also help in identifying biomarkers to monitor the therapeutic response or potential toxicity.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of derivatives of this compound.

Furthermore, ML models can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing a large number of derivatives. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity.

AI can also play a crucial role in identifying potential therapeutic indications for this compound through a process known as drug repurposing. By analyzing large biological datasets, AI algorithms can identify unexpected links between the compound's predicted biological activity and various diseases.

Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecules with desired properties. | Faster design of optimized lead compounds. |

| Virtual Screening | Predictive models assess the potential of virtual compounds. | Reduced cost and time for hit-to-lead optimization. |

| ADMET Prediction | Models predict absorption, distribution, metabolism, excretion, and toxicity. | Early identification of candidates with favorable pharmacokinetic profiles. |

| Drug Repurposing | Algorithms identify new therapeutic uses for the compound. | Expansion of the therapeutic potential beyond initial indications. |

Challenges and Opportunities in Translating Research Findings

The translation of a promising compound from the laboratory to the clinic is a complex and challenging process. For this compound, several challenges will need to be addressed. A significant hurdle is the need for comprehensive preclinical studies to establish a robust safety and efficacy profile. This includes extensive toxicology testing and the development of reliable animal models that accurately reflect the human disease state.

Another challenge lies in the chemical synthesis and manufacturing of the compound on a large scale in a cost-effective and environmentally friendly manner. The development of a scalable and efficient synthetic route is crucial for its commercial viability.

Despite these challenges, there are significant opportunities. The potential of this compound as a scaffold for developing drugs for neurological disorders addresses a major area of unmet medical need. chemimpex.comnih.gov The increasing power of computational tools and the advent of personalized medicine approaches provide new avenues to de-risk and accelerate its development.

Successful translation will require a multidisciplinary and collaborative effort, bringing together experts in medicinal chemistry, pharmacology, toxicology, and clinical development. Strategic partnerships between academic research institutions and pharmaceutical companies will be essential to navigate the complexities of the drug development process and ultimately realize the therapeutic potential of this compound.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Pyridylmethyl bromide, morpholine, K₂CO₃ | DMF | 80 | 18 | 65–75 |

| 2 | Ethylenediamine, NaBH₃CN, MeOH | MeOH | RT | 24 | 50–60 |

Basic: Which spectroscopic and crystallographic methods validate the molecular structure of this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.8 (m, 4H, morpholine) | Confirms morpholine ring integrity |

| ESI-MS | m/z 208.1 [M+H]⁺ | Validates molecular formula (C₁₁H₁₇N₃O) |

| XRD | C-N bond: 1.47 Å | Confirms amine linkage geometry |

Advanced: How does the 3-pyridyl moiety facilitate supramolecular coordination chemistry?

Methodological Answer:

The 3-pyridyl group acts as a ditopic ligand , enabling heterometallic cage formation (e.g., Pd²⁺ complexes). Key factors:

- Steric Effects: Bulky morpholine prevents macrocycle formation, favoring octahedral cages (e.g., [Pd₆L₁₂] via pyridyl-Pd coordination) .

- Electronic Effects: Pyridyl N lone pairs bind transition metals, with binding constants (log K) determined via UV-Vis titration.

- Crystallographic Validation: ORTEP-3 visualizes cage geometry, showing Pd-N distances (~2.05 Å) and ligand orientation .

Research Insight:

Steric hindrance from morpholine shifts equilibrium toward large cages (enthalpically driven), overriding entropic preference for smaller aggregates .

Advanced: How can researchers resolve discrepancies in bioactivity data for 3-pyridyl derivatives in metabolomic studies?

Methodological Answer:

Contradictions arise from:

- Sample Preparation Variability: Inconsistent quenching/extraction alters metabolite stability (e.g., oxidation of pyridyl intermediates). Standardize protocols using ISTDs (e.g., deuterated analogs) .

- Analytical Limitations: Use LC-MS/MS with MRM (multiple reaction monitoring) for specificity. Detect metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) at LOD <1 ng/mL .

Q. Table 3: Key Metabolites and Detection Parameters

| Metabolite | Transition (m/z) | Column | ISTD |

|---|---|---|---|

| NNAL | 210→180 | C18 (2.1x50 mm) | D₃-NNAL |

| 3-Pyridyl-carboxylic acid | 152→108 | HILIC | ¹³C₆-3-Pyridyl-CO₂H |

Resolution Strategy:

- Data Normalization: Apply ISTD-adjusted peak areas to correct for matrix effects.

- Cross-Validation: Compare with GC-MS or NMR data to confirm metabolite identity .

Advanced: How are computational models applied to study morpholine ring dynamics in this compound?

Methodological Answer:

- Cremer-Pople Parameters: Quantify ring puckering (amplitude q, phase angle θ) via DFT calculations (e.g., B3LYP/6-311G**). For morpholine, q ≈ 0.5 Å indicates chair conformation .

- MD Simulations: Analyze ring flexibility in solvated systems (water/CHCl₃). RMSD <0.2 Å suggests conformational stability.

- Electrostatic Potential Maps: Identify nucleophilic sites (morpholine O, pyridyl N) for reactivity predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.